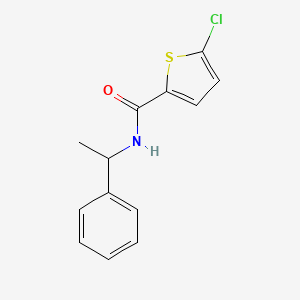
5-chloro-N-(1-phenylethyl)-2-thiophenecarboxamide
説明
5-chloro-N-(1-phenylethyl)-2-thiophenecarboxamide, also known as CPTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. CPTC belongs to the class of thiophene carboxamide derivatives, which has been extensively studied for their diverse biological activities, such as anti-inflammatory, analgesic, and antitumor effects.
作用機序
The mechanism of action of 5-chloro-N-(1-phenylethyl)-2-thiophenecarboxamide involves the activation of TRPV1 channels. This compound binds to the extracellular domain of TRPV1 channels and induces a conformational change that leads to the opening of the channel pore. The influx of cations, such as Ca2+ and Na+, depolarizes the sensory neuron membrane and generates an action potential that is transmitted to the central nervous system. The activation of TRPV1 channels by this compound also leads to the release of neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), which modulate pain sensation and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have diverse biochemical and physiological effects. In animal models, this compound has been shown to reduce pain sensitivity in various pain models, such as thermal, mechanical, and chemical stimuli. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and inhibiting the activation of nuclear factor-kappa B (NF-κB) signaling pathway.
実験室実験の利点と制限
One of the advantages of using 5-chloro-N-(1-phenylethyl)-2-thiophenecarboxamide in lab experiments is its high selectivity for TRPV1 channels. This compound has been shown to activate TRPV1 channels selectively without affecting other ion channels, such as TRPA1 and TRPM8. This high selectivity allows researchers to study the specific role of TRPV1 channels in various biological processes, such as pain sensation and inflammation. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This compound requires a suitable organic solvent, such as DMSO or ethanol, for dissolving, which may affect the biological activity of this compound.
将来の方向性
There are several future directions for the research on 5-chloro-N-(1-phenylethyl)-2-thiophenecarboxamide. One of the areas of interest is the development of this compound analogs with improved pharmacological properties, such as enhanced potency, selectivity, and solubility. Another area of interest is the investigation of the role of TRPV1 channels in various pathological conditions, such as neuropathic pain, cancer, and metabolic disorders. Moreover, the use of this compound in combination with other pharmacological agents, such as opioids and nonsteroidal anti-inflammatory drugs (NSAIDs), may provide synergistic effects and improve the therapeutic outcomes.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound selectively activates TRPV1 channels and elicits analgesic and anti-inflammatory effects in animal models. This compound has diverse biochemical and physiological effects, and its use in lab experiments has advantages and limitations. Future research on this compound may provide insights into the role of TRPV1 channels in various biological processes and lead to the development of novel therapeutic agents for pain and inflammation.
科学的研究の応用
5-chloro-N-(1-phenylethyl)-2-thiophenecarboxamide has been extensively studied for its potential pharmacological properties. One of the significant research applications of this compound is its use as a selective agonist for the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain sensation and inflammation. This compound has been shown to activate TRPV1 channels selectively and elicit analgesic and anti-inflammatory effects in animal models.
特性
IUPAC Name |
5-chloro-N-(1-phenylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c1-9(10-5-3-2-4-6-10)15-13(16)11-7-8-12(14)17-11/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKPLIRQGQWXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



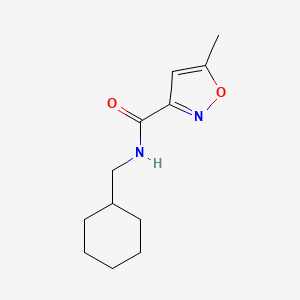
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3,3-dimethylbutanoyl)piperazine](/img/structure/B4430875.png)
![N-[3-(acetylamino)phenyl]-4-propoxybenzamide](/img/structure/B4430893.png)
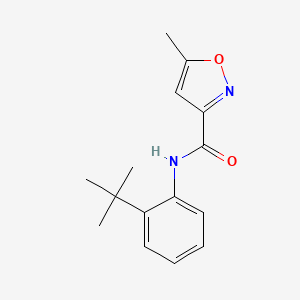
![3-ethyl-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430897.png)
![1-[2-(4-fluorophenoxy)propanoyl]piperidine](/img/structure/B4430909.png)
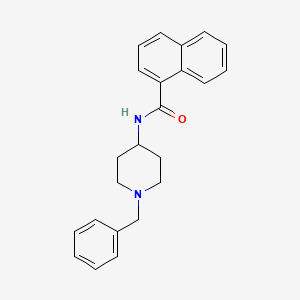
![N-[1-(2,4-dimethylphenyl)ethyl]nicotinamide](/img/structure/B4430922.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2-chlorophenyl)acetamide](/img/structure/B4430930.png)
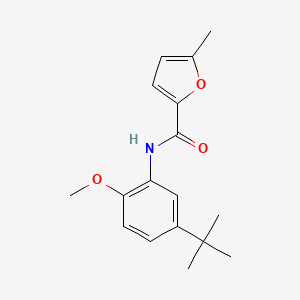
![1-(2,6-difluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4430970.png)
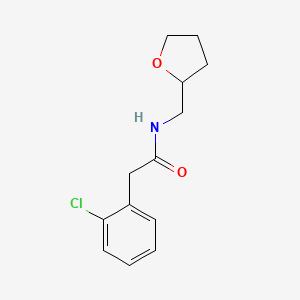
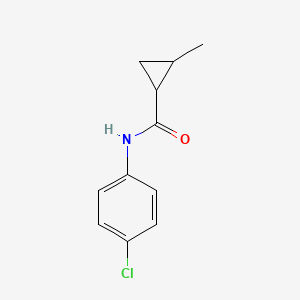
![N-[2-(1-piperidinyl)ethyl]cyclohexanecarboxamide](/img/structure/B4430978.png)